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molecular formula C11H8O5 B029778 7-Hydroxycoumarin-4-acetic acid CAS No. 6950-82-9

7-Hydroxycoumarin-4-acetic acid

Cat. No. B029778
M. Wt: 220.18 g/mol
InChI Key: BNHPMQBVNXMPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05019350

Procedure details

20.0 g of poly(HEMA4.0 -MMA1) was dissolved in 500 cc THF plus acetone (3:2) at boiling (60° C.). 0.271 g CMU was added and stirred until dissolved. 0.245 g dicyclohexylcarbodiimide and 25 mg dimethylaminopyridine, each dissolved in THF, were added and the solution stirred for 3 hours at boiling (60° C.). The reaction solution was then work-up as described for i., giving a limegreen powder, weight 13.81 g (69% yield) of poly(HEMA4.0 -MMA1) with a theoretical molar substitution of 0.96% umbelliferone on HEMA monomer. Actual substitution was 0.53%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.245 g
Type
reactant
Reaction Step Two
Quantity
25 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]([CH3:4])=[O:3].C1(N=C=NC2CCCCC2)CCCCC1.CN(C1C=CC=CN=1)C.[CH:29]1[C:34]([OH:35])=[CH:33][C:32]2[O:36][C:37]([CH:39]=[CH:40][C:31]=2[CH:30]=1)=[O:38].C1C[O:44]CC1>>[CH:29]1[C:34]([OH:35])=[CH:33][C:32]2[O:36][C:37]([CH:39]=[C:40]([CH2:4][C:2]([OH:44])=[O:3])[C:31]=2[CH:30]=1)=[O:38]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0.245 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
25 mg
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1O)OC(=O)C=C2
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(60° C.)
ADDITION
Type
ADDITION
Details
0.271 g CMU was added
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the solution stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
(60° C.)
CUSTOM
Type
CUSTOM
Details
, giving a limegreen powder, weight 13.81 g (69% yield) of poly(HEMA4.0

Outcomes

Product
Name
Type
Smiles
C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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